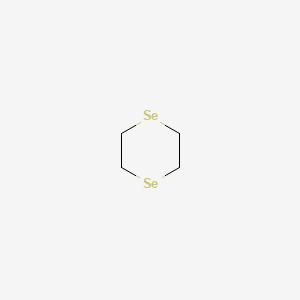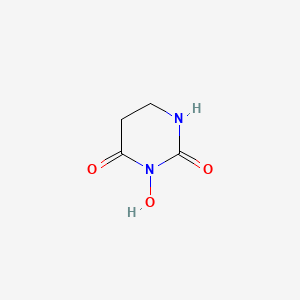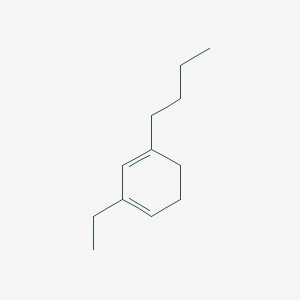![molecular formula C7H10 B14740416 Bicyclo[4.1.0]hept-2-ene CAS No. 2566-57-6](/img/structure/B14740416.png)
Bicyclo[4.1.0]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.1.0]hept-2-ene: is an organic compound with the molecular formula C₇H₁₀ . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. .
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired product . The reaction proceeds regio- and stereoselectively, and the photolysis step typically involves irradiation with a high-pressure mercury lamp in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Bicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Thermal Reactions: Such as Claisen rearrangement, vinylcyclopropane rearrangement to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the double bond.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dienophiles: For Diels-Alder reactions.
High-Pressure Mercury Lamp: For photolysis reactions.
Rhodium Catalysts: For rhodium-catalyzed reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Cyclopentenes: From vinylcyclopropane rearrangement.
2,4-Pentadienals: From ring-opening reactions.
3-Methylene-4-vinylcyclohex-1-enes: From nucleophilic addition reactions.
科学研究应用
Bicyclo[4.1.0]hept-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a useful building block in organic synthesis due to its strained ring system and reactivity.
Material Science: The compound can be used to produce a variety of new materials, such as polymers and advanced materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
作用机制
The mechanism of action of bicyclo[4.1.0]hept-2-ene involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides the kinetic opportunity to initiate ring-opening via coordination to a metal species . This allows the compound to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .
相似化合物的比较
Bicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Both compounds have strained ring systems, but norbornene has a different ring fusion pattern.
Bicyclo[3.1.0]hex-2-ene: This compound has a smaller ring system and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific ring strain and reactivity, which make it a valuable compound in various chemical transformations and applications.
属性
CAS 编号 |
2566-57-6 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC 名称 |
bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2 |
InChI 键 |
WJSPKNSMGLBHBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


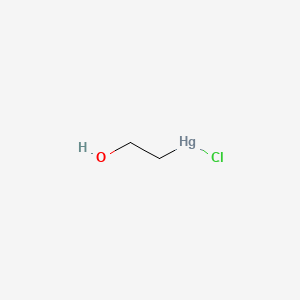
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
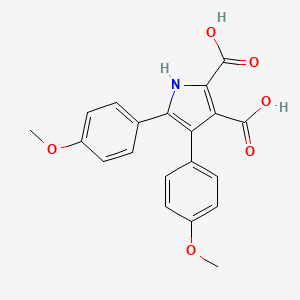

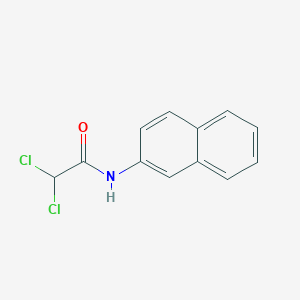
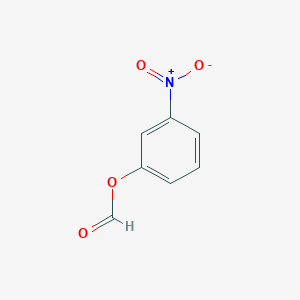
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)

